Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate basic properties
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate basic properties
An In-Depth Technical Guide on the Basic Properties of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the 7-azaindole class of molecules. The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] This core structure is a bioisostere of indole and purine systems, making it a valuable building block in the design of therapeutic agents.[1] Derivatives of this scaffold have shown promise as inhibitors of various kinases and other enzymes, indicating their potential in the development of treatments for cancer and inflammatory diseases.[2][3][4] This guide provides a summary of the known basic properties, a plausible synthetic route, and the biological context of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Chemical and Physical Properties
While experimentally determined data for ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is limited, its basic properties can be summarized from available commercial sources and computational predictions. The properties of its immediate precursor, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, are also provided for context.
Table 1: Physicochemical Properties of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
| Property | Value | Source |
| CAS Number | 287384-84-3 | [5] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [5] |
| Molecular Weight | 224.65 g/mol | [6] |
| Boiling Point | 382.975 °C at 760 mmHg | [5] |
| Density | 1.391 g/cm³ | [5] |
| Exact Mass | 224.03500 Da | [5] |
| H-Bond Acceptor Count | 3 | [5] |
Table 2: Physicochemical Properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Precursor)
| Property | Value | Source |
| CAS Number | 800402-07-7 | [7][8] |
| Molecular Formula | C₈H₅ClN₂O₂ | [7] |
| Molecular Weight | 196.59 g/mol | [7] |
| XLogP3 | 2.1 | [7] |
| H-Bond Donor Count | 2 | [7] |
| H-Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 1 | [7] |
Experimental Protocols
Synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
The synthesis of the target compound is most directly achieved through the esterification of its corresponding carboxylic acid precursor, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. A standard and widely used method for this transformation is the Fischer esterification.[9][10]
General Protocol: Fischer Esterification
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Reaction Setup: To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (which acts as both reactant and solvent), a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, TsOH) is added.[9]
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of time, typically several hours, until the reaction is complete (monitored by TLC or LC-MS). The equilibrium is driven towards the product by the large excess of ethanol.[10]
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by column chromatography on silica gel to yield pure ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Visualizations
Synthetic Workflow
Caption: Synthetic route to the target compound via Fischer esterification.
Potential Biological Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][11] The diagram below illustrates the general FGFR signaling pathway, which can be aberrantly activated in various cancers.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Biological Activity and Drug Development Context
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is of significant interest to the pharmaceutical industry. Its derivatives have been investigated for a wide range of therapeutic applications due to their ability to act as kinase inhibitors.
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Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several studies have reported 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs.[2][11] Abnormal FGFR signaling is implicated in the progression of various cancers, making these compounds attractive candidates for oncology drug development.[2][11]
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Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B.[3] PDE4B is involved in inflammatory processes, and its inhibition is a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and psoriatic arthritis.[3]
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Ribosomal S6 Protein Kinase 2 (RSK2) Inhibition: More recently, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides bearing phenyl sulfonamide groups have been developed as highly potent RSK2 inhibitors.[4] RSK2 is involved in cellular proliferation and survival pathways in tumors, particularly in triple-negative breast cancer, highlighting another avenue for anticancer applications.[4]
The versatility of the 7-azaindole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for different biological targets. Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a valuable intermediate or building block for creating libraries of such derivatives for screening in drug discovery programs.
References
- 1. ajol.info [ajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 849068-50-4 | ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate - Moldb [moldb.com]
- 7. 6-Chloro-1H-pyrrolo(2,3-b)pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 21976580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | VSNCHEM [vsnchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
